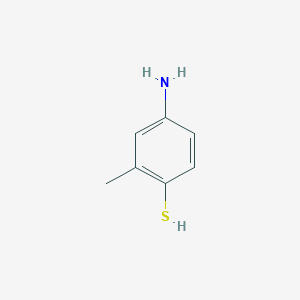

4-Amino-2-methylbenzene-1-thiol

Description

4-Amino-2-methylbenzene-1-thiol is a substituted benzene derivative featuring an amino group (-NH₂) at the 4th position, a methyl group (-CH₃) at the 2nd position, and a thiol (-SH) group at the 1st position. This compound belongs to the class of aromatic thiols, which are characterized by their sulfur-containing functional groups and aromatic stability.

Properties

Molecular Formula |

C7H9NS |

|---|---|

Molecular Weight |

139.22 g/mol |

IUPAC Name |

4-amino-2-methylbenzenethiol |

InChI |

InChI=1S/C7H9NS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,8H2,1H3 |

InChI Key |

RESJHCCPSZNMBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-Amino-2-methylbenzene-1-thiol with structurally or functionally related compounds, including heterocyclic thiols and substituted benzene derivatives. Key differences in molecular structure, physicochemical properties, and reactivity are highlighted.

Structural and Functional Comparison

Table 1: Molecular Properties of 4-Amino-2-methylbenzene-1-thiol and Analogues

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 4-Amino-2-methylbenzene-1-thiol | C₇H₉NS | 139.22 (calc.) | Not Available | Amino, Methyl, Thiol |

| 5-Amino-1,3,4-thiadiazole-2-thiol | C₂H₃N₃S₂ | 133.20 (calc.) | 89-57-6 | Amino, Thiadiazole, Thiol |

| 1-Amino-4-methyl-1H-imidazole-2-thiol | C₄H₇N₃S | 129.18 | 16163-48-7 | Amino, Imidazole, Thiol |

| 4-Methoxy-2-methyl-1-methylsulfanyl-benzene | C₉H₁₂OS | 168.26 (calc.) | 22583-04-6 | Methoxy, Methyl, Methylsulfanyl |

Key Observations:

Aromatic vs. Heterocyclic Systems: The target compound is a benzene derivative, whereas 5-Amino-1,3,4-thiadiazole-2-thiol (thiadiazole) and 1-Amino-4-methyl-1H-imidazole-2-thiol (imidazole) are heterocyclic systems. Heterocycles like thiadiazole and imidazole exhibit distinct electronic properties due to ring strain and conjugation differences, which influence their acidity and reactivity compared to benzene derivatives .

Thiol vs. Methylsulfanyl :

- 4-Methoxy-2-methyl-1-methylsulfanyl-benzene contains a methylsulfanyl (-SMe) group instead of a thiol (-SH). The thiol group is more acidic (pKa ~6–10) and nucleophilic, enabling disulfide bond formation, whereas methylsulfanyl is less reactive and primarily contributes to lipophilicity .

In contrast, the methoxy group in 4-Methoxy-2-methyl-1-methylsulfanyl-benzene acts as an electron-donating group but also introduces steric hindrance .

Physicochemical Properties and Reactivity

- Solubility: Thiol-containing compounds like 4-Amino-2-methylbenzene-1-thiol and its heterocyclic analogs are typically polar due to the -SH group, favoring solubility in polar aprotic solvents (e.g., acetonitrile, as noted for analogs in ). The imidazole derivative (C₄H₇N₃S) may exhibit higher water solubility due to hydrogen bonding from the amino and thiol groups . Methylsulfanyl derivatives (e.g., C₉H₁₂OS) are more lipophilic, aligning with applications in hydrophobic matrices .

- Acidity: The thiol group in 4-Amino-2-methylbenzene-1-thiol is expected to be less acidic than in heterocyclic analogs. For example, thiadiazole-thiols (e.g., C₂H₃N₃S₂) often have lower pKa values (~4–6) due to electron-withdrawing effects of the heterocycle, enhancing deprotonation .

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-2-methylbenzene-1-thiol?

A common approach involves thiolation of halogenated precursors (e.g., 4-chloro-2-methylaniline) using thiourea or sodium hydrosulfide under reflux conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the thiol product. For structural analogs, condensation reactions with thiocarboxylic acids or nucleophilic substitution with thiolating agents have been documented . Researchers should validate reaction progress using TLC or HPLC and confirm product identity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How should 4-Amino-2-methylbenzene-1-thiol be stored to maintain stability?

Store the compound in amber glass vials under inert gas (argon or nitrogen) at ≤ -20°C to prevent oxidation of the thiol group. Avoid repeated freeze-thaw cycles and exposure to light, as thiols are prone to dimerization (disulfide formation) and degradation. Stability tests under varying pH (e.g., 4–9) and temperature (4°C–37°C) are recommended for long-term studies .

Q. What safety protocols are essential when handling this compound?

Use fume hoods, nitrile gloves, and lab coats. The compound may release toxic fumes upon decomposition. MedChemExpress safety guidelines emphasize handling only by qualified personnel in authorized facilities with emergency eyewash and shower access. Spill management requires neutralization with 5% sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Cross-validate findings using multiple techniques:

- NMR : Compare chemical shifts with analogs (e.g., 4-amino-3-methylbenzoate derivatives) to confirm substitution patterns .

- Mass spectrometry : Use HRMS to distinguish isotopic patterns from impurities.

- Literature databases : Leverage PubMed and Connected Papers to identify consensus data or methodological discrepancies. For conflicting results, replicate experiments under controlled conditions (e.g., solvent purity, temperature) .

Q. What advanced strategies optimize the compound’s stability in aqueous solutions?

Incorporate antioxidants (e.g., 1 mM EDTA or 0.1% BHT) to chelate metal ions that catalyze oxidation. Buffering agents (e.g., phosphate buffer, pH 6.5) can mitigate pH-dependent degradation. For kinetic studies, use stopped-flow spectrophotometry to monitor real-time stability under varying oxygen concentrations .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic reactions?

Conduct density functional theory (DFT) calculations to model the thiol group’s electron density and predict regioselectivity. Pair computational data with experimental kinetic studies (e.g., varying nucleophile strength in SNAr reactions). For example, track reaction intermediates via in situ IR spectroscopy or ESI-MS .

Q. What analytical methods are most effective for quantifying trace impurities in synthesized batches?

Use UPLC-MS/MS with a C18 column (1.7 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid). Compare retention times and fragmentation patterns against known impurities (e.g., disulfide dimers or methylbenzene byproducts). Limit of detection (LOD) should be ≤ 0.1% w/w .

Methodological Resources

- Literature Review : Utilize PubMed with MeSH terms (e.g., "thiol derivatives/chemical synthesis") and Connected Papers to map citation networks .

- Structural Validation : Access PubChem’s computed spectral data (InChI, SMILES) for cross-referencing .

- Safety Compliance : Refer to NIOSH guidelines for thiol handling and EPA DSSTox for toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.